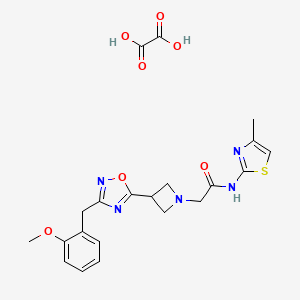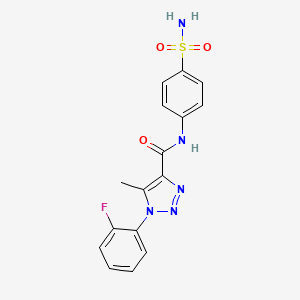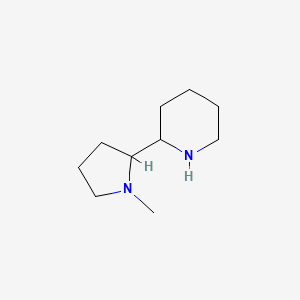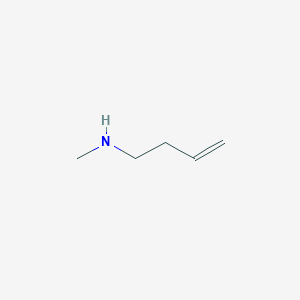![molecular formula C13H15F2NO2 B2493307 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 494861-58-4](/img/structure/B2493307.png)
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as DF-MDBU, is a synthetic compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. DF-MDBU is a spirocyclic compound that contains two heterocyclic rings, which makes it a unique and complex molecule.
Wirkmechanismus
The mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it has been reported to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been reported to inhibit the activity of protein kinase C, which is involved in many cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the growth of bacteria and viruses. In addition, 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been reported to have low toxicity and good solubility in water and organic solvents. However, 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has some limitations for lab experiments. It is a complex molecule that requires a multistep synthesis, which can be time-consuming and expensive. In addition, the mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown potential for the development of new drugs, and there are several future directions for research in this area. One direction is to synthesize and test new derivatives of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane to improve its activity and selectivity. Another direction is to study the mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane in more detail to identify new targets for drug development. Finally, 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane could be used as a scaffold for the development of new drugs for the treatment of cancer, bacterial and viral infections, and other diseases.
Synthesemethoden
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be synthesized through a multistep process that involves the reaction of 3,5-difluorobenzaldehyde with 1,2-diaminocyclohexane. The resulting compound is then reacted with epichlorohydrin to form the spirocyclic structure of 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane. The final product can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It has been reported to have antitumor, antibacterial, and antiviral activities. 8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives have also been studied as potential inhibitors of protein-protein interactions, which are involved in many disease processes.
Eigenschaften
IUPAC Name |
8-(3,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJMOLJSDJCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)


![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)
![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)




![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2493242.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)

